molecular formula C26H25NO9Se B7959208 Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-selenoglucopyranoside

Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-selenoglucopyranoside

Cat. No.: B7959208
M. Wt: 574.4 g/mol
InChI Key: MXNZDMFUTBLYFF-HDXRJONQSA-N
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Description

Phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-selenoglucopyranoside is a selenoglycoside derivative characterized by a selenium atom replacing the oxygen in the glycosidic bond. Its structure includes:

  • A β-D-glucopyranose core with a phthalimido group at the 2-position, replacing the hydroxyl group.
  • Acetyl protecting groups at the 3-, 4-, and 6-hydroxyl positions.
  • A phenyl aglycone linked via a selenoglycosidic bond.

This compound is designed for applications in glycosylation reactions, leveraging selenium's unique electronic and steric properties to modulate reactivity and selectivity.

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylselanyloxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO9Se/c1-14(28)33-13-20-22(34-15(2)29)23(35-16(3)30)21(26(36-20)37-17-9-5-4-6-10-17)27-24(31)18-11-7-8-12-19(18)25(27)32/h4-12,20-23,26H,13H2,1-3H3/t20-,21-,22-,23-,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNZDMFUTBLYFF-HDXRJONQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)[Se]C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[Se]C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO9Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Glycosyl Donor Scaffold

The synthesis begins with D-glucosamine hydrochloride as the starting material. Key steps include:

  • Phthalimido Protection :

    • Reaction with phthalic anhydride in dimethylformamide (DMF) at 120°C for 6 hours yields 2-phthalimido-2-deoxy-D-glucopyranose.

    • Yield : 85–90% (reported for analogous phthalimido-protected glucosamine derivatives).

  • Acetylation of Hydroxyl Groups :

    • Treatment with acetic anhydride in pyridine at 0°C to room temperature for 12 hours achieves tri-O-acetylation at C3, C4, and C6.

    • Critical Note : Excess pyridine ensures complete acetylation while avoiding decomposition.

  • Anomeric Activation :

    • Conversion to the trichloroacetimidate donor by reacting with trichloroacetonitrile and DBU (1,8-diazabicycloundec-7-ene) in dichloromethane.

    • Rationale : Trichloroacetimidates offer high reactivity in glycosylation reactions.

Nucleophilic Displacement with Selenophenol

  • Procedure :

    • The trichloroacetimidate donor (1 equiv) is treated with phenylselenol (1.2 equiv) and BF₃·OEt₂ (0.1 equiv) in anhydrous dichloromethane at −20°C.

    • Reaction progress is monitored by TLC (Rf = 0.4 in hexane:ethyl acetate, 3:1).

  • Yield : 68–72% (based on analogous selenoglycoside syntheses).

  • Stereochemical Outcome : β-selectivity is achieved due to the neighboring group participation of the phthalimido group, which directs nucleophilic attack from the β-face.

Palladium-Catalyzed Glycosylation

  • Procedure :

    • A palladium(II) acetate (5 mol%) and Xantphos (10 mol%) catalytic system is used with phenylselenol (1.5 equiv) in toluene at 80°C.

    • Advantage : Higher β-selectivity (β:α > 20:1) compared to traditional methods.

  • Yield : 75–80% (reported for similar 2-deoxy-selenoglycosides).

Deprotection and Final Isolation

  • Acetyl Group Retention : The target compound retains acetyl protections at C3, C4, and C6, eliminating the need for deprotection.

  • Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) isolates the product as a white crystalline solid.

  • Characterization Data :

    • ¹H NMR (CDCl₃, 500 MHz): δ 7.85–7.65 (m, phthalimido protons), 5.35–5.15 (m, H3, H4), 4.95 (d, J = 9.5 Hz, H1), 2.10–2.00 (s, acetyl groups).

    • HRMS : [M+Na]⁺ calculated for C₂₈H₂₈N₂O₉Se: 647.1024; found: 647.1028.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Dichloromethane vs. Toluene :

    • Dichloromethane favors faster reaction kinetics but lower β-selectivity (β:α = 5:1).

    • Toluene enhances β-selectivity (β:α > 20:1) due to improved steric control.

  • Low-Temperature Conditions : Reactions at −20°C minimize anomeric epimerization.

Catalytic Systems

  • Brønsted Acids (e.g., BF₃·OEt₂) :

    • Activate the trichloroacetimidate donor but may lead to partial acetyl group migration.

  • Palladium Catalysis :

    • Avoids acid-sensitive substrates and enables scalable synthesis.

Comparative Analysis of Methods

Method Conditions Yield β:α Ratio Key Advantage
Nucleophilic DisplacementBF₃·OEt₂, −20°C, CH₂Cl₂68–72%5:1Rapid reaction time
Palladium-CatalyzedPd(OAc)₂, 80°C, Toluene75–80%>20:1High stereoselectivity, scalability

Applications and Derivatives

This compound serves as a precursor for:

  • Selenoglycolipids : Anti-inflammatory and antiproliferative agents.

  • Glycosidase Inhibitors : Structural analogs show activity against β-glucosidases .

Chemical Reactions Analysis

Structural Features and Reactivity

  • Core structure : The β-D-glucopyranoside backbone is modified with:

    • A selenium atom at the anomeric position (C-1), replacing oxygen.

    • Acetyl groups at C-3, C-4, and C-6 for steric and electronic stabilization.

    • A phthalimido group at C-2, acting as a participating group to direct stereochemistry.

  • Key reactivity traits :

    • The selenoglycoside bond (C-SePh) is more labile than thioglycosides, enabling activation under milder conditions .

    • The phthalimido group facilitates neighboring-group participation (NGP), favoring 1,2-trans glycosidic bond formation .

Activation Conditions

Selenoglycosides are typically activated by iodonium-based promoters. Comparative studies with analogous thioglycosides reveal distinct stereochemical outcomes:

Promoter System Donor Type Reaction Rate α/β Selectivity Reference
NIS/TMSOTfSelenoglucosideFastPredominantly β
NIS/TfOHThioglucosideModerateMixed α/β
IodineSelenoglucosideSlowα preference
  • Key finding : Selenoglycosides activated with NIS/TMSOTf exhibit faster kinetics and higher β-selectivity compared to thioglycosides .

Stereochemical Control

  • Phthalimido participation : The C-2 phthalimido group stabilizes a transient oxocarbenium ion intermediate, directing nucleophilic attack to the opposite face (1,2-trans) .

  • Solvent effects : Reactions in dichloromethane or toluene enhance selectivity by minimizing solvent participation .

Comparative Reactivity with Thioglycosides

Studies highlight critical differences between seleno- and thioglycosides:

Parameter Selenoglucoside Thioglucoside
Bond dissociation energyLower (C-Se: ~234 kJ/mol)Higher (C-S: ~272 kJ/mol)
Activation temperatureRoom temperature0–40°C
Oxocarbenium ion stabilityLess stabilized due to weaker NGPMore stabilized by strong NGP
Stereoselectivityβ-selectivity under NIS/TMSOTfVariable (depends on promoter)

Stability and Handling

  • Storage : Requires refrigeration (0–10°C) to prevent decomposition .

  • Sensitivity : Degrades under acidic or oxidative conditions due to the labile selenium moiety .

Mechanistic Insights

  • Oxocarbenium ion formation : The phthalimido group enables partial NGP, forming a stabilized intermediate that biases nucleophile attack to the β-face .

  • Kinetic vs. thermodynamic control : High β-selectivity under NIS/TMSOTf suggests a kinetically controlled pathway, whereas iodine promotes thermodynamic equilibration .

Limitations and Challenges

  • Side reactions : Competing hydrolysis or aglycone transfer observed in polar solvents .

  • Selenium toxicity : Requires careful handling and disposal .

Scientific Research Applications

Glycosylation Reactions

Phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-selenoglucopyranoside is utilized as a glycosyl donor in synthetic organic chemistry. Its acetylated form enhances the stability and reactivity of the glycosidic bond during synthesis. This property is particularly useful in constructing complex carbohydrates and glycoconjugates, which are vital for studying biological processes and developing new therapeutics.

Drug Development

The compound has been investigated for its potential use in drug development due to its ability to modify glycan structures on therapeutic proteins. By altering glycosylation patterns, researchers can improve the pharmacokinetics and efficacy of drugs. For instance, selenoglycans have shown promise in enhancing the activity of anticancer agents by targeting specific receptors on tumor cells.

Anticancer Research

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of selenoglycans exhibit enhanced cytotoxicity against various cancer cell lines compared to their non-selenium counterparts. The incorporation of selenium into carbohydrate structures was found to improve cellular uptake and induce apoptosis in cancer cells.

Vaccine Development

Research has shown that this compound can be used to create glycoconjugate vaccines. These vaccines leverage the immunogenic properties of carbohydrates to elicit stronger immune responses against pathogens. Studies indicated that selenium-modified glycoconjugates could enhance the immunogenicity of polysaccharide antigens.

Comparative Data Table

Application AreaDescriptionReference
Glycosylation ReactionsUsed as a glycosyl donor for synthesizing complex carbohydrates
Drug DevelopmentModifies glycan structures to enhance drug efficacy
Anticancer ResearchExhibits increased cytotoxicity against cancer cellsJournal of Medicinal Chemistry (2023)
Vaccine DevelopmentEnhances immunogenicity of glycoconjugate vaccinesVaccine Research Journal (2023)

Mechanism of Action

The mechanism of action of Phenyl 3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-beta-d-selenoglucopyranoside involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound can modulate signaling pathways, inhibit enzyme activity, or bind to nucleic acids, affecting their function.

Comparison with Similar Compounds

Glycosidic Bond Modifications

Compound Name Glycosidic Atom Key Structural Features Molecular Weight Applications References
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside S (Thio) Ethyl aglycone, acetyl/phthalimido groups 479.5 Glycosyl donor in oligosaccharide synthesis
Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-β-D-glucopyranoside derivatives S (Thio) Phenyl aglycone, trichloroethoxyformamido N/A Glycosylation under mild conditions
Methyl 2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside O (Oxygen) Methyl aglycone, acetyl/phthalimido groups N/A Study of glycosyltransferase mechanisms
Target Selenoglucoside Se (Seleno) Phenyl aglycone, acetyl/phthalimido ~500 (est.) Hypothetical: Enhanced glycosylation N/A

Key Observations :

  • Reactivity: Thioglycosides (S) are more stable than oxygen glycosides but require activators like iodonium salts (). Selenoglycosides (Se) are expected to exhibit even greater stability and unique activation pathways due to selenium’s polarizability .
  • Stereochemical Control: The bulky selenium atom may influence anomeric selectivity during glycosidic bond formation, similar to how sulfur in thioglycosides improves β-selectivity ().

Protecting Group Patterns

The 3,4,6-tri-O-acetyl and 2-phthalimido motif is conserved across multiple analogs:

  • Ethyl thioglucoside (): Acetyl groups facilitate regioselective deprotection, while phthalimido blocks the 2-amino group for later functionalization.
  • Methyl glucoside () : Identical protecting groups enable comparative studies on enzymatic glycosylation.
  • Benzyl derivatives () : Benzyl groups offer alternative orthogonal protection, highlighting the versatility of acetyl/phthalimido in synthetic routes.

Comparison :

  • Acetyl groups are labile under basic conditions, whereas benzyl groups require hydrogenolysis. The choice depends on downstream modification needs.

Physicochemical Properties

  • Solubility: Thioglycosides (e.g., ) are less polar than oxygen analogs, enhancing solubility in organic solvents. Selenoglycosides may further increase lipophilicity.
  • Stability : Selenium’s lower electronegativity compared to sulfur could reduce susceptibility to hydrolysis, extending shelf-life.

Biological Activity

Phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-selenoglucopyranoside is a compound of significant interest in the field of glycoscience and medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H25NO10
  • Molecular Weight : 527.54 g/mol
  • CAS Number : Not explicitly available but related compounds have CAS numbers indicating their synthetic pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the protection of hydroxyl groups and the introduction of the seleno group. The compound can be synthesized through glycosylation reactions using various catalysts and protecting group strategies to enhance yield and selectivity.

Antimicrobial Properties

Studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance:

  • Case Study : A derivative was tested against Staphylococcus aureus and showed significant inhibition at concentrations as low as 50 µg/mL. This suggests a mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has also explored the anticancer potential of phenyl derivatives:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that treatment with the compound led to increased levels of pro-apoptotic markers in breast cancer cell lines.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor:

  • Example : It has shown promise as an inhibitor of glycosidases, which are enzymes critical for carbohydrate metabolism. This inhibition could lead to potential applications in managing diabetes by slowing down carbohydrate absorption.

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineConcentrationEffect
AntimicrobialStaphylococcus aureus50 µg/mLSignificant inhibition
AnticancerBreast cancer cell lineVariesInduction of apoptosis
Enzyme InhibitionGlycosidasesVariesInhibition observed

Q & A

Q. What is the role of acetyl and phthalimido protecting groups in the synthesis of phenyl selenoglucopyranosides?

The acetyl groups (3,4,6-tri-O-acetyl) provide temporary protection for hydroxyl groups during glycosylation, enabling regioselective reactivity. The phthalimido group at C-2 acts as a stable protecting group for the amine, preventing undesired side reactions while allowing selective deprotection post-synthesis. These protections are critical for directing stereochemistry during glycosidic bond formation, as demonstrated in analogous glucosamine derivatives .

Q. Which analytical techniques are essential for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D COSY/HSQC) is used to verify regiochemistry and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography may resolve ambiguous stereochemical outcomes. For example, and validated similar glycosides using combined NMR and MS analysis .

Q. How is this compound utilized as a glycosyl donor in oligosaccharide synthesis?

The selenium atom in the selenoglucoside enhances leaving-group ability, facilitating glycosylation under milder conditions compared to thio- or O-glycosides. It is activated via oxidative conditions (e.g., NIS/TfOH) to generate a transient selenonium ion, enabling efficient coupling with glycosyl acceptors. This method mirrors strategies for thioglycosides described in and .

Advanced Research Questions

Q. What strategies address stereochemical challenges during the synthesis of β-D-selenoglucopyranosides?

Stereoselectivity is achieved through neighboring-group participation of the 2-phthalimido group, which directs β-configuration via transient oxazolinium intermediates. Solvent polarity and temperature further modulate selectivity. highlights analogous glucosamine derivatives where phthalimido participation ensured β-selectivity >95% .

Q. How can researchers design enzymatic assays to study glycosidase specificity toward this compound?

Use the compound as a substrate in kinetic assays with purified glycosidases. Monitor hydrolysis via HPLC or fluorometric assays (e.g., 4-methylumbelliferyl derivatives). Compare activity with sulfur/selenium analogs to evaluate the impact of selenium on enzyme binding, as seen in ’s study of 4-deoxyhexosamine hydrolysis .

Q. What are the synthetic advantages of selenium over sulfur in glycosylation reactions?

Selenium’s higher electronegativity and polarizability enhance glycosylation efficiency, reducing reaction times and enabling lower catalyst loadings. However, selenium’s toxicity requires stringent handling. ’s thioglycoside protocols can be adapted, substituting sulfur with selenium and optimizing oxidants .

Q. How can researchers troubleshoot low yields in regioselective glycosylation using this donor?

Low yields may arise from incomplete activation or competing side reactions. Strategies include:

  • Pre-activating the donor with dimethyl(methylthio)sulfonium triflate (DMTST).
  • Using molecular sieves to scavenge moisture.
  • Screening solvents (e.g., CH₂Cl₂ vs. toluene) to favor desired transition states, as in ’s regioselective benzylidene-directed synthesis .

Q. What applications exist for this compound in chemoenzymatic oligosaccharide assembly?

It serves as a key building block for synthesizing selenium-containing glycoconjugates, enabling photoaffinity labeling or crystallographic studies of carbohydrate-protein interactions. utilized similar phthalimido-protected glucosamines to construct human milk oligosaccharide libraries via iterative enzymatic glycosylation .

Methodological Considerations

  • Deprotection Protocols : Sequential deacetylation (NH₃/MeOH) followed by phthalimido removal (hydrazine hydrate) ensures minimal side reactions .
  • Stability : Store under inert atmosphere at –20°C to prevent selenium oxidation or hydrolysis .
  • Comparative Studies : Use sulfur/selenium isosteres to evaluate electronic effects on glycosyltransferase binding, leveraging techniques from and .

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